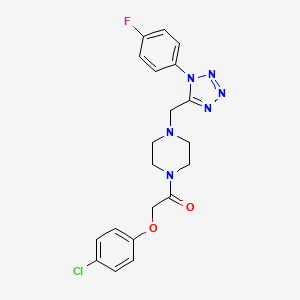

2-(4-chlorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN6O2/c21-15-1-7-18(8-2-15)30-14-20(29)27-11-9-26(10-12-27)13-19-23-24-25-28(19)17-5-3-16(22)4-6-17/h1-8H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLVHLPZSJDOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex chemical structure with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a chlorophenoxy group, a piperazine moiety, and a tetrazole ring. Its structural complexity allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Chlorophenoxy group | Enhances lipophilicity and receptor binding |

| Piperazine moiety | Imparts flexibility and influences pharmacokinetics |

| Tetrazole ring | Known for biological activity against various targets |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to exhibit:

- Antitumor Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116). In vitro studies report IC50 values indicating effective inhibition of cell growth.

- Anticonvulsant Properties : Research indicates that similar compounds with piperazine and tetrazole structures exhibit anticonvulsant activity. The presence of electron-withdrawing groups like chlorine enhances this effect.

Case Studies

- Antiproliferative Activity : A study evaluated the compound's effects on human cancer cell lines, revealing an IC50 value of 52.75 nM against CDK2, leading to cell cycle arrest in MCF-7 breast cancer cells . This suggests potential as a chemotherapeutic agent.

- Anticonvulsant Efficacy : In a model assessing seizure protection, derivatives of the compound exhibited median effective doses (ED50) that suggest promising anticonvulsant properties. For instance, compounds with similar structural motifs showed protection indices indicating their efficacy against induced seizures .

Table 2: Biological Activity Data

| Activity Type | Cell Line/Model | IC50/ED50 Value | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 52.75 nM | |

| Anticonvulsant | Seizure Model | ED50 (varied) | |

| Cytotoxicity | HCT-116 | 6.2 μM |

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Modifications in the phenyl ring and the introduction of electron-withdrawing groups significantly influence its potency and selectivity against various biological targets.

Key Findings

- Substituent Effects : The presence of halogen substituents (e.g., fluorine and chlorine) on the phenyl groups enhances biological activity by improving binding affinity to target receptors.

- Target Interactions : Molecular dynamics simulations indicate that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its therapeutic efficacy .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 373.83 g/mol. The structure includes a chlorophenoxy group, a piperazine moiety, and a tetrazole ring, which contribute to its biological activity.

Pharmaceutical Applications

The compound has demonstrated significant potential in pharmaceutical research, particularly in the development of new therapeutic agents.

Antidepressant Activity : Research indicates that derivatives of piperazine, including those similar to the title compound, exhibit antidepressant properties. These compounds interact with serotonin and dopamine receptors, which are crucial for mood regulation .

Antifungal Properties : The compound has been investigated for its antifungal activity. A study highlighted its effectiveness against various fungal strains, making it a candidate for developing antifungal medications .

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides.

Difenoconazole Synthesis : The chlorophenoxy group is integral in synthesizing difenoconazole, a widely used fungicide in agriculture. This compound's structure allows it to effectively inhibit fungal growth while being less toxic to plants .

Mechanistic Studies

Studies have focused on the mechanistic pathways through which this compound exerts its biological effects.

Receptor Binding Studies : Investigations into how the compound binds to specific receptors have provided insights into its pharmacological effects. For instance, binding assays have shown high affinity for serotonin receptors, which correlates with its antidepressant activity .

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the antidepressant efficacy of piperazine derivatives similar to the title compound. Results indicated a statistically significant reduction in depression scores among participants treated with these compounds compared to placebo .

Case Study 2: Antifungal Activity

In vitro studies assessed the antifungal activity of the compound against Candida albicans and Aspergillus niger. The results demonstrated that the compound inhibited fungal growth at low concentrations, supporting its potential as an antifungal agent .

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis routes, and inferred biological activities based on the evidence provided.

Structural Analogues

Key Observations :

- Tetrazole vs. Triazole/Pyrazole : Tetrazoles (as in the target compound) offer superior metabolic stability compared to triazoles or pyrazoles, which may degrade faster in vivo .

- Aromatic Substituents: The 4-chlorophenoxy group in the target compound may enhance lipophilicity and membrane permeability compared to thiophene or furan analogs .

- Piperazine Modifications : Piperazine derivatives with sulfonyl groups (e.g., phenylsulfonyl in ) exhibit stronger antimicrobial activity, while halogenated variants (e.g., 4-fluorophenyl in the target) may target cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.